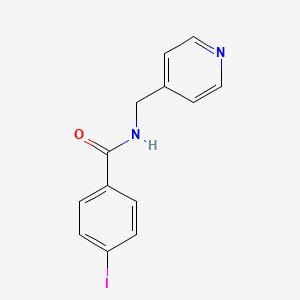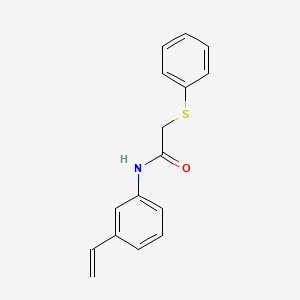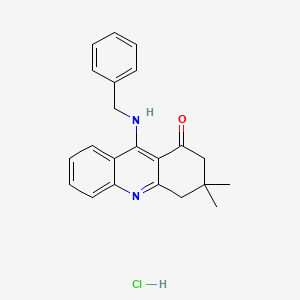
4-iodo-N-(4-pyridinylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-iodo-N-(4-pyridinylmethyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. JNJ-26481585 has shown promising results as a potential therapeutic agent in preclinical studies.
Wirkmechanismus
4-iodo-N-(4-pyridinylmethyl)benzamide targets the bromodomain of BET proteins, which is involved in the recognition of acetylated histones and subsequent gene transcription. By inhibiting BET proteins, 4-iodo-N-(4-pyridinylmethyl)benzamide suppresses the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also suppresses the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. In animal models of heart failure, 4-iodo-N-(4-pyridinylmethyl)benzamide improves cardiac function by reducing fibrosis and improving myocardial contractility.
Vorteile Und Einschränkungen Für Laborexperimente
4-iodo-N-(4-pyridinylmethyl)benzamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, its low solubility and poor pharmacokinetic properties limit its use in vivo. In addition, the off-target effects of 4-iodo-N-(4-pyridinylmethyl)benzamide need to be carefully evaluated to avoid misinterpretation of experimental results.
Zukünftige Richtungen
Future research on 4-iodo-N-(4-pyridinylmethyl)benzamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the identification of biomarkers that predict the response to 4-iodo-N-(4-pyridinylmethyl)benzamide could facilitate its clinical development. The combination of 4-iodo-N-(4-pyridinylmethyl)benzamide with other therapeutic agents could also be explored to enhance its anti-cancer and anti-inflammatory effects. Finally, the role of BET proteins in other diseases, such as neurological disorders, could be investigated using 4-iodo-N-(4-pyridinylmethyl)benzamide as a tool.
Synthesemethoden
The synthesis of 4-iodo-N-(4-pyridinylmethyl)benzamide involves several steps, including the coupling of 4-iodobenzoyl chloride with 4-pyridinemethanol in the presence of a base, followed by the reaction with methylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
4-iodo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that 4-iodo-N-(4-pyridinylmethyl)benzamide inhibits the growth of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to improve cardiac function in animal models of heart failure.
Eigenschaften
IUPAC Name |
4-iodo-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXGCDFUNEBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6219832 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)



![2-[4-(2-phenylpropyl)-1-piperazinyl]ethanol](/img/structure/B5118571.png)
![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]pentanamide](/img/structure/B5118590.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)

![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![(3aS*,5S*,9aS*)-5-(5-isoquinolinyl)-2-(3-methoxyphenyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5118636.png)
![N-methyl-4-[(propylamino)sulfonyl]-N-(2-pyrazinylmethyl)benzamide](/img/structure/B5118646.png)